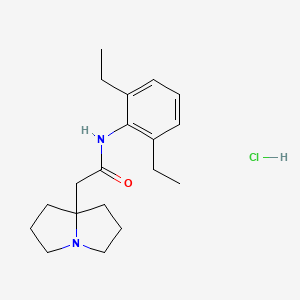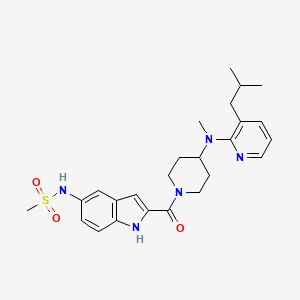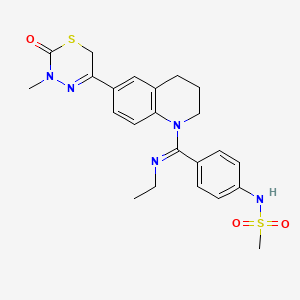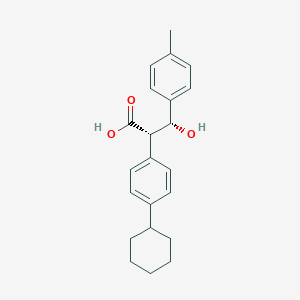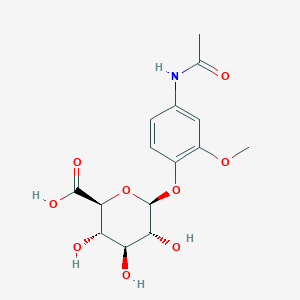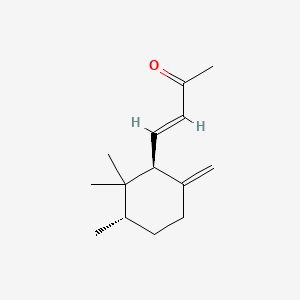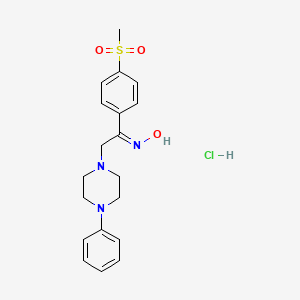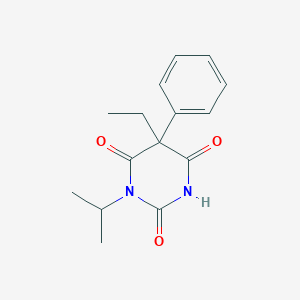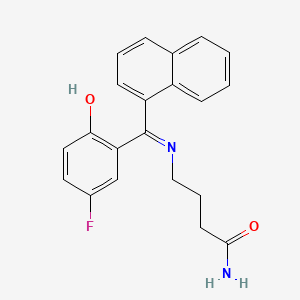
Thiobuscaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiobuscaline, or 3,5-dimethoxy-4-butylthiophenethylamine, is a lesser-known psychedelic drug. It is an analog of buscaline and was first synthesized by Alexander Shulgin. This compound is known for its entheogenic properties, causing a threshold effect. The compound has a chemical formula of C14H23NO2S and a molar mass of 269.40 g·mol−1 .
Méthodes De Préparation
Thiobuscaline can be synthesized through various methods involving thiophene derivatives. One common synthetic route is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents
Analyse Des Réactions Chimiques
Thiobuscaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Applications De Recherche Scientifique
Thiobuscaline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the properties and reactions of thiophene derivatives. In biology, this compound is studied for its potential effects on the central nervous system, given its psychedelic properties. In medicine, research is ongoing to explore its potential therapeutic uses, although its entheogenic effects limit its application. Industrial applications of this compound are minimal due to its psychoactive nature .
Mécanisme D'action
The mechanism of action of thiobuscaline involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is associated with its psychedelic effects. The molecular targets and pathways involved in its action are similar to those of other psychedelic phenethylamines, such as mescaline. detailed studies on the pharmacological properties, metabolism, and toxicity of this compound are limited .
Comparaison Avec Des Composés Similaires
Thiobuscaline is similar to other psychedelic phenethylamines, such as mescaline and buscaline. it is unique due to the presence of a butylthio group at the 4-position of the phenethylamine backbone. This structural difference contributes to its distinct pharmacological profile. Other similar compounds include 2C-T-2 and 2C-T-7, which also contain sulfur atoms in their structures .
Propriétés
Numéro CAS |
90109-57-2 |
|---|---|
Formule moléculaire |
C14H23NO2S |
Poids moléculaire |
269.40 g/mol |
Nom IUPAC |
2-(4-butylsulfanyl-3,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-4-5-8-18-14-12(16-2)9-11(6-7-15)10-13(14)17-3/h9-10H,4-8,15H2,1-3H3 |
Clé InChI |
CPNWMHCBHUXITO-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(C=C(C=C1OC)CCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


